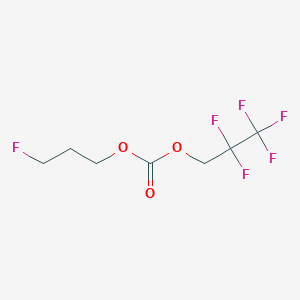

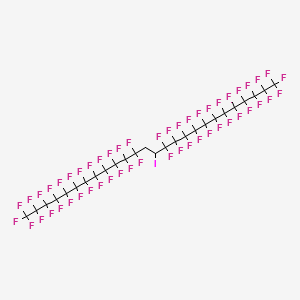

3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le carbonate de 3-fluoropropyle et de 2,2,3,3,3-pentafluoropropyle est un composé organique fluoré connu pour ses propriétés chimiques uniques. Il se caractérise par la présence de plusieurs atomes de fluor, qui lui confèrent des caractéristiques physiques et chimiques distinctes. Ce composé trouve des applications dans divers domaines, notamment la science des matériaux, les produits pharmaceutiques et la recherche chimique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du carbonate de 3-fluoropropyle et de 2,2,3,3,3-pentafluoropropyle implique généralement la réaction du 3-fluoropropanol avec le chloroformate de 2,2,3,3,3-pentafluoropropyle. La réaction est réalisée dans des conditions contrôlées, souvent en présence d’une base telle que la pyridine pour neutraliser l’acide chlorhydrique formé pendant la réaction. La réaction peut être représentée comme suit :

3-Fluoropropanol+2,2,3,3,3-Pentafluoropropyl chloroformate→3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate+HCl

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification telles que la distillation ou la recristallisation pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le carbonate de 3-fluoropropyle et de 2,2,3,3,3-pentafluoropropyle peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de fluor peuvent être substitués par d’autres nucléophiles dans des conditions appropriées.

Hydrolyse : Le groupe carbonate peut être hydrolysé pour former les alcools correspondants et le dioxyde de carbone.

Réactifs et conditions courants :

Réactions de substitution : Des réactifs tels que l’hydroxyde de sodium ou le carbonate de potassium peuvent être utilisés.

Hydrolyse : Des conditions acides ou basiques peuvent faciliter la réaction d’hydrolyse.

Principaux produits :

Réactions de substitution : Les produits dépendent du nucléophile utilisé.

Hydrolyse : Les principaux produits sont le 3-fluoropropanol et le 2,2,3,3,3-pentafluoropropanol.

Applications De Recherche Scientifique

Le carbonate de 3-fluoropropyle et de 2,2,3,3,3-pentafluoropropyle a plusieurs applications en recherche scientifique :

Science des matériaux : Utilisé dans le développement de polymères à faible indice de réfraction pour des applications optiques.

Produits pharmaceutiques : Utilisation potentielle comme élément constitutif dans la synthèse de produits pharmaceutiques fluorés.

Recherche chimique : Employé comme réactif dans diverses réactions de synthèse organique.

Mécanisme D'action

Le mécanisme d’action du carbonate de 3-fluoropropyle et de 2,2,3,3,3-pentafluoropropyle repose principalement sur sa capacité à subir des réactions de substitution et d’hydrolyse. La présence de plusieurs atomes de fluor améliore sa réactivité et sa stabilité, ce qui en fait un composé précieux dans divers procédés chimiques. Les cibles moléculaires et les voies impliquées dépendent de l’application et des conditions réactionnelles spécifiques.

Composés similaires :

- Méthacrylate de 2,2,3,3,3-pentafluoropropyle

- Carbonate d’éthyle et de 2,2,3,3,3-pentafluoropropyle

- Éther méthylique de 2,2,3,3,3-pentafluoropropyle

Unicité : Le carbonate de 3-fluoropropyle et de 2,2,3,3,3-pentafluoropropyle est unique en raison de la présence de groupes fluoropropyle et pentafluoropropyle, qui confèrent des propriétés chimiques distinctes. Cela le rend particulièrement utile dans les applications nécessitant une grande stabilité et une grande réactivité.

Comparaison Avec Des Composés Similaires

- 2,2,3,3,3-Pentafluoropropyl methacrylate

- Ethyl-2,2,3,3,3-pentafluoropropyl carbonate

- Methyl 2,2,3,3,3-pentafluoropropyl ether

Uniqueness: 3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to the presence of both fluoropropyl and pentafluoropropyl groups, which impart distinct chemical properties. This makes it particularly useful in applications requiring high stability and reactivity.

Propriétés

Formule moléculaire |

C7H8F6O3 |

|---|---|

Poids moléculaire |

254.13 g/mol |

Nom IUPAC |

3-fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate |

InChI |

InChI=1S/C7H8F6O3/c8-2-1-3-15-5(14)16-4-6(9,10)7(11,12)13/h1-4H2 |

Clé InChI |

DONDDWALJXWQEE-UHFFFAOYSA-N |

SMILES canonique |

C(COC(=O)OCC(C(F)(F)F)(F)F)CF |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12088322.png)

![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)

![N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide](/img/structure/B12088350.png)